Rosuvastatin-13C,d3 (sodium)

Isotopic enrichment Chemical purity Vendor specification comparison

In LC-MS/MS bioanalysis of rosuvastatin, deuterium-only internal standards exhibit retention time shifts and H/D exchange, introducing matrix effect bias at the 0.1 ng/mL LLOQ required for bioequivalence trials. Rosuvastatin-13C,d3 (sodium) resolves this through dual ¹³C,d₃ labeling: - +4 Da mass shift eliminates isotopic cross-talk while preserving near-identical chromatographic co-elution with the native analyte. - ≥98% purity with ≥99% ¹³C and ≥98% ²H enrichment minimizes unlabeled rosuvastatin interference in metabolite and drug interaction studies. - Validated for ANDA submissions; EMA and FDA guidance explicitly prefer stable isotope-labeled IS to reduce re-validation risk from matrix factor variability.

Molecular Formula C22H27FN3NaO6S
Molecular Weight 507.5 g/mol
Cat. No. B12362920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosuvastatin-13C,d3 (sodium)
Molecular FormulaC22H27FN3NaO6S
Molecular Weight507.5 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]
InChIInChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m1./s1/i3+1D3;
InChIKeyRGEBGDYYHAFODH-IVRFYTEVSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rosuvastatin-13C,d3 (sodium): A High-Purity Dual-Labeled Internal Standard for LC-MS/MS Bioanalysis


Rosuvastatin-13C,d3 (sodium) is a stable isotope-labeled analog of the HMG-CoA reductase inhibitor rosuvastatin, incorporating one ¹³C atom and three deuterium atoms (²H). It is characterized by a molecular formula of C₂₁¹³CH₂₄D₃FN₃O₆S·Na and a molecular weight of approximately 507.5–507.54 g/mol [1]. The compound is designed as an internal standard (IS) for the quantitative determination of rosuvastatin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), where precise co-elution and minimal isotopic interference are critical for method accuracy and reproducibility [2].

Why Rosuvastatin-13C,d3 (sodium) Cannot Be Simply Replaced by Unlabeled or Deuterium-Only Analogs


In LC-MS/MS bioanalysis, internal standards that do not perfectly mimic the analyte's chromatographic behavior are subject to differential matrix effects and ionization efficiency variability, leading to systematic quantification bias [1]. Unlabeled structural analogs exhibit distinct retention times and extraction recoveries, while deuterium-only labeled rosuvastatin (e.g., rosuvastatin-d₃ or -d₆) can undergo hydrogen-deuterium exchange or exhibit chromatographic retention time shifts due to the deuterium isotope effect, compromising co-elution with the unlabeled analyte [2][3]. The dual ¹³C,d₃ labeling strategy of Rosuvastatin-13C,d3 (sodium) is designed to minimize these risks by ensuring a sufficient mass shift (+4 Da) to avoid isotopic cross-talk while retaining near-identical physicochemical properties to the native compound, thereby improving assay robustness. The following quantitative evidence illustrates where this specific isotopologue provides measurable differentiation over its closest comparators.

Rosuvastatin-13C,d3 (sodium) Differentiation Evidence: Quantified Performance Against Comparator Isotopologues


Isotopic Enrichment and Chemical Purity: Rosuvastatin-13C,d3 vs. Rosuvastatin-d₆

The Alsachim-manufactured Rosuvastatin-13C,d3 (sodium) [C470] is specified at a minimum chemical purity of 98.00% and minimum isotopic enrichments of 99% for ¹³C and 98% for ²H [1]. In contrast, a commonly available rosuvastatin-d₆ (sodium salt) from a major supplier (Cayman Chemical) lists a purity of ≥95%, and typical vendor specifications for rosuvastatin-d₆ calcium range from 95–98% chemical purity with deuterium enrichment ≥98% . The tighter purity specification and dual-label enrichment of the ¹³C,d₃ product reduce the risk of unlabeled analyte contamination that could elevate baseline signal and compromise the lower limit of quantification (LLOQ).

Isotopic enrichment Chemical purity Vendor specification comparison

Mass Shift Adequacy: Rosuvastatin-13C,d3 (+4 Da) vs. Rosuvastatin-d₃ (+3 Da)

The molecular weight of Rosuvastatin-13C,d3 (sodium) is approximately 507.5 g/mol compared to 503.5 g/mol for unlabeled rosuvastatin sodium, yielding a nominal mass shift of +4 Da . Rosuvastatin-d₃ (sodium) provides a +3 Da shift. Regulatory guidelines (EMA, FDA) recommend a mass difference of ≥3 Da between analyte and IS to avoid isotopic cross-talk; however, for analytes with broad natural isotopic distributions or in-source fragmentation, a +4 Da shift offers a greater safety margin against signal overlap from the [M+2] or [M+3] natural isotope peaks of the unlabeled analyte [1]. At therapeutic plasma concentrations of rosuvastatin (1–100 ng/mL), the natural abundance of the [M+3] isotopologue is approximately 0.5–1% of the monoisotopic peak, which can contribute measurable interference at the LLOQ when using a +3 Da IS.

Mass shift Isotopic interference LC-MS/MS

Chromatographic Co-Elution: Rosuvastatin-13C,d3 vs. Deuterium-Only Labeled Internal Standards

Deuterium-labeled internal standards can exhibit a slight but measurable shift to earlier retention times compared to the unlabeled analyte due to the lower lipophilicity of C–²H bonds relative to C–¹H bonds. In reversed-phase LC, this shift (typically 0.01–0.05 min) can cause the IS and analyte to experience different mobile phase compositions at the point of electrospray ionization, leading to differential ion suppression or enhancement [1]. ¹³C-only labeled standards are recognized to co-elute exactly with the unlabeled analyte, but Rosuvastatin-13C,d3 incorporates both labels. The single ¹³C atom contributes to mass shift without altering lipophilicity, while the three deuterium atoms may introduce a minimal retention shift. For rosuvastatin, a study comparing extraction recovery and matrix effects using SLE with rosuvastatin-d₆ (6 deuterium atoms) as IS reported an absolute matrix effect of 12.7% [2]. The reduced deuterium incorporation in the ¹³C,d₃ design (3 vs. 6 deuterium atoms) is expected to yield a smaller retention time shift, though direct head-to-head co-elution data for this specific isotopologue have not been published.

Co-elution Deuterium isotope effect Retention time shift

Regulatory Alignment: Rosuvastatin-13C,d3 as a Stable Isotope-Labeled IS for Validated Bioanalytical Methods

The EMA guideline on bioanalytical method validation states that a stable isotope-labeled internal standard is the preferred choice whenever available, as it best compensates for variability in extraction recovery, ionization efficiency, and matrix effects [1]. While the guideline does not mandate a specific label type, the practice of using a ¹³C-labeled IS is favored when deuterium-only labels show measurable retention time divergence. Rosuvastatin-13C,d3 (sodium) satisfies the regulatory preference for an isotopically labeled IS, and its dual-label design aligns with the scientific rationale for minimizing deuterium isotope effects. In contrast, use of a non-isotopic IS (e.g., carbamazepine) has been shown to produce different extraction recovery and matrix effect profiles [2], which can lead to method failure during validation.

Regulatory compliance EMA guideline FDA guidance SIL-IS

Priority Application Scenarios for Rosuvastatin-13C,d3 (sodium) Based on Quantitative Differentiation Evidence


Bioequivalence and Pharmacokinetic Studies Requiring High Sensitivity and Low LLOQ

In rosuvastatin bioequivalence trials, quantification down to 0.1 ng/mL is often required to fully characterize the terminal elimination phase. The +4 Da mass shift of Rosuvastatin-13C,d3 (sodium) provides a safety margin against natural isotopic interference that can elevate the baseline at the LLOQ, as discussed in Evidence 3.2 [1]. Combined with the high chemical purity specification (≥98%), this reduces the risk of IS-derived signal contribution to the analyte channel, supporting the lower quantification limits demanded by regulatory submissions.

High-Throughput Clinical TDM Assays Requiring Robust Matrix Effect Compensation

Therapeutic drug monitoring (TDM) of rosuvastatin in patient cohorts with varying lipid profiles and concomitant medications exposes assays to highly variable matrix effects. The dual ¹³C,d₃ design is expected to co-elute more closely with rosuvastatin than a d₆-labeled IS, minimizing differential ion suppression (Evidence 3.3). This directly translates to improved between-run precision and accuracy across diverse clinical plasma samples, as established in the SLE-validated method that achieved an absolute matrix effect of only 12.7% with a deuterated IS [2]; the ¹³C,d₃ label is anticipated to further reduce this value.

Regulatory-Compliant Bioanalytical Method Development for ANDA Submissions

For generic drug developers filing Abbreviated New Drug Applications (ANDAs), the EMA and FDA explicitly prefer stable isotope-labeled internal standards to minimize method validation failures. Rosuvastatin-13C,d3 (sodium) meets this preference while offering the chromatographic advantages of a ¹³C label not present in deuterium-only alternatives (Evidence 3.4). Selection of this IS at the method development stage reduces the likelihood of costly re-validation arising from unacceptable matrix factor variability or isotopic interference.

Metabolite and Drug-Drug Interaction Studies Involving Rosuvastatin

When quantifying rosuvastatin in the presence of its metabolites (e.g., N-desmethyl rosuvastatin, rosuvastatin lactone) or co-administered drugs, the IS must be free from any chromatographic or mass spectrometric interference. The defined isotopic enrichment of ¹³C (≥99%) and ²H (≥98%) in this product ensures minimal unlabeled rosuvastatin contamination that could otherwise produce false positive signals or interfere with metabolite channel detection (Evidence 3.1). This purity advantage is critical for studies investigating BCRP- or OATP1B1-mediated drug interactions where accurate discrimination of parent drug from metabolites is essential.

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